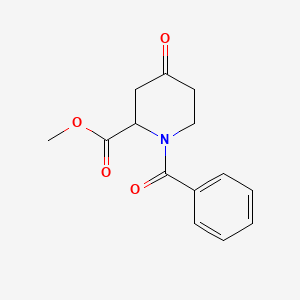
Methyl 1-benzoyl-4-oxopiperidine-2-carboxylate
Vue d'ensemble
Description
Methyl 1-benzoyl-4-oxopiperidine-2-carboxylate is a chemical compound with the CAS Number: 1881288-04-5. It has a linear formula of C14H15NO4 . The compound has a molecular weight of 261.28 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15NO4/c1-19-14(18)12-9-11(16)7-8-15(12)13(17)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a compound that should be stored at room temperature .Applications De Recherche Scientifique
Antioxidant Properties and Biological Activities
Compounds with benzoyl groups, such as chromones (1-benzopyran-4-ones), exhibit significant physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are thought to be related to their antioxidant properties, which can neutralize active oxygen and cut off free radicals, potentially delaying or inhibiting cell impairment that leads to various diseases (Yadav et al., 2014).
Role in Organic Synthesis
Methyl-2-formyl benzoate, a bioactive precursor, showcases the significance of benzoyl derivatives in organic synthesis due to its pharmacological activities such as antifungal, antihypertensive, and anticancer properties. It serves as an essential precursor for new bioactive molecules, highlighting the synthetic versatility of benzoyl-containing compounds (Farooq & Ngaini, 2019).
Biopolymer Modification
Research on biopolymers, such as xylan derivatives, demonstrates the potential for chemical modification to create new materials with specific properties. These modifications can lead to the development of biopolymer ethers and esters, offering a wide range of applications from drug delivery to nanotechnology (Petzold-Welcke et al., 2014).
Supramolecular Chemistry
Benzoyl derivatives, like benzene-1,3,5-tricarboxamides (BTAs), play a critical role in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of self-assembly behavior enable their use in a wide range of applications, from nanotechnology to biomedical applications, showcasing the adaptable nature of these compounds (Cantekin et al., 2012).
Environmental Impact Studies
Concerns regarding the environmental impact of organic UV filters, including benzoyl derivatives, have led to studies on their presence in water sources and potential ecological effects. Research focuses on understanding the persistence and biotoxicity of these compounds in the environment (Schneider & Lim, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-benzoyl-4-oxopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-14(18)12-9-11(16)7-8-15(12)13(17)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUOUMOLFFTTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)
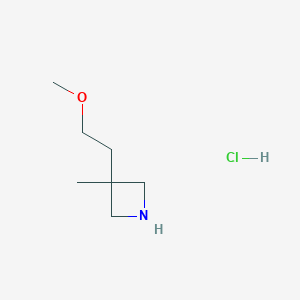
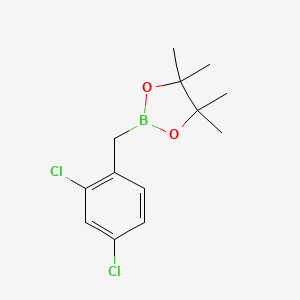
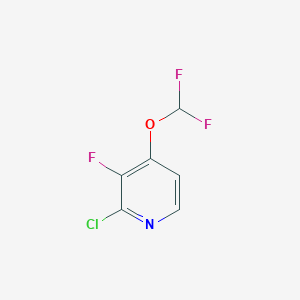
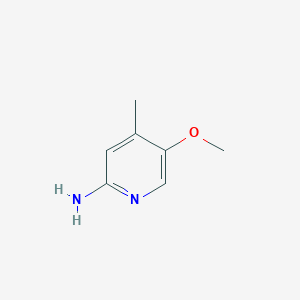
![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)
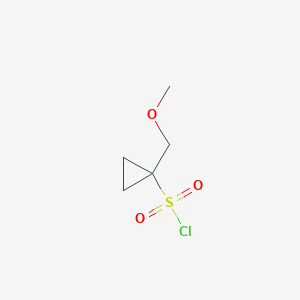
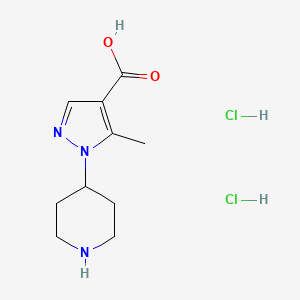
amine trihydrochloride](/img/structure/B1435686.png)

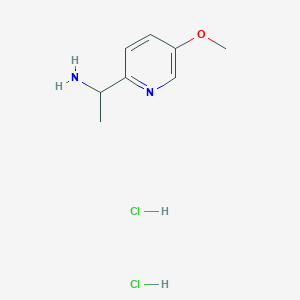
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)
